molecular formula C16H20ClN5O3S B2507296 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1797225-06-9

2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2507296
CAS No.: 1797225-06-9
M. Wt: 397.88
InChI Key: YKPOLCQRDZJLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique structure of this compound, which includes a chloro group, a dimethylamino group, and a morpholinopyrimidinyl moiety, contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This intermediate is then reacted with ammonium thiocyanate in absolute ethanol under reflux conditions for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It selectively inhibits carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)acetamide
  • N4-substituted sulfonamides
  • Benzothiazole derivatives

Uniqueness

2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its selective inhibition of carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-21(2)15-13(11-18-16(19-15)22-7-9-25-10-8-22)20-26(23,24)14-6-4-3-5-12(14)17/h3-6,11,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPOLCQRDZJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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